molecular formula C₃₁H₅₂ClNO₇Si B138503 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin CAS No. 123852-22-2

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

Cat. No. B138503
CAS RN: 123852-22-2
M. Wt: 614.3 g/mol
InChI Key: BJOYWJDUOUAWQJ-LHXKCWNGSA-N
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Description

“4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy-6’-(hydroxyimino)methyl Simvastatin” is an intermediate for the preparation of Simvastatin analogs as HMG-CoA reductase inhibitors . It has a molecular weight of 614.29 and a molecular formula of C31H52ClNO7Si . The compound appears as a light brown solid .


Molecular Structure Analysis

The IUPAC name of the compound is [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate . The compound has a complexity of 1010 .


Physical And Chemical Properties Analysis

This compound is soluble in chloroform, dichloromethane, and ethyl acetate . It has a heavy atom count of 41, a hydrogen bond acceptor count of 8, and a hydrogen bond donor count of 2 . The compound has a rotatable bond count of 11 and a topological polar surface area of 115Ų .

Mechanism of Action

As an intermediate for the preparation of Simvastatin analogs, this compound likely contributes to the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which produces cholesterol .

Future Directions

Given its role as an intermediate in the synthesis of Simvastatin analogs, future research may focus on optimizing its synthesis and exploring its potential in the development of new cholesterol-lowering drugs .

properties

IUPAC Name

[(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOYWJDUOUAWQJ-LHXKCWNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52ClNO7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561407
Record name [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

CAS RN

123852-22-2
Record name [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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